2-(Azepane-1-carbothioylsulfanyl)-propionic acid 2-(Azepane-1-carbothioylsulfanyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 378210-53-8
VCID: VC5792367
InChI: InChI=1S/C10H17NO2S2/c1-8(9(12)13)15-10(14)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3,(H,12,13)
SMILES: CC(C(=O)O)SC(=S)N1CCCCCC1
Molecular Formula: C10H17NO2S2
Molecular Weight: 247.37

2-(Azepane-1-carbothioylsulfanyl)-propionic acid

CAS No.: 378210-53-8

Cat. No.: VC5792367

Molecular Formula: C10H17NO2S2

Molecular Weight: 247.37

* For research use only. Not for human or veterinary use.

2-(Azepane-1-carbothioylsulfanyl)-propionic acid - 378210-53-8

Specification

CAS No. 378210-53-8
Molecular Formula C10H17NO2S2
Molecular Weight 247.37
IUPAC Name 2-(azepane-1-carbothioylsulfanyl)propanoic acid
Standard InChI InChI=1S/C10H17NO2S2/c1-8(9(12)13)15-10(14)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3,(H,12,13)
Standard InChI Key IYNFJAREUQGZPT-UHFFFAOYSA-N
SMILES CC(C(=O)O)SC(=S)N1CCCCCC1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name 2-(azepane-1-carbothioylsulfanyl)-propionic acid delineates its structure:

  • Azepane: A seven-membered saturated heterocycle containing one nitrogen atom.

  • Carbothioylsulfanyl: A functional group comprising a thiocarbonyl (–C(=S)–) bonded to a sulfanyl (–S–) moiety.

  • Propionic acid: A three-carbon carboxylic acid (CH₃CH₂COOH).

The molecule’s backbone integrates these components via a sulfur-sulfur linkage, creating a dithiocarbamate-like structure (Figure 1).

Table 1: Key Identifiers of 2-(Azepane-1-carbothioylsulfanyl)-Propionic Acid

PropertyValueSource
CAS Number378210-53-8
Molecular FormulaC₁₀H₁₇NO₂S₂
Molar Mass247.38 g/mol
MDL NumberMFCD00784832

Synthesis and Reactivity

Reactivity Profile

The dithiocarbamate group (–N–C(=S)–S–) confers redox activity and metal-chelating capabilities, analogous to related dithiocarbamates used in rubber vulcanization and coordination chemistry . The carboxylic acid group enables salt formation or esterification, expanding derivatization potential.

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely polar-aprotic solvent-soluble (e.g., DMSO, DMF) due to the carboxylic acid and thiocarbonyl groups. Limited aqueous solubility is expected, typical of dithiocarbamates .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, with the dithiocarbamate bond cleaving to release H₂S or CS₂ .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1700 cm⁻¹ (carboxylic acid), ν(C=S) ~1200 cm⁻¹, and ν(S–S) ~500 cm⁻¹.

  • NMR: ¹H NMR would show signals for azepane’s methylene protons (δ 1.4–3.0 ppm), propionic acid’s CH₂/CH₃ groups (δ 1.2–2.5 ppm), and the carboxylic acid proton (δ ~12 ppm) .

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